1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine
Overview
Description
1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to an acetyl group and a piperazine ring substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This intermediate is then acylated to form the corresponding acetyl derivative. The piperazine ring is introduced through a reaction with methylsulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis. Continuous flow reactors and other advanced techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to produce bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in phenylacetic acid derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, and may be performed under acidic or basic conditions.
Major Products Formed:
Oxidation: Bromophenol derivatives
Reduction: Phenylacetic acid derivatives
Substitution: Piperazine derivatives with various substituents
Scientific Research Applications
1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: Similar structure but lacks the piperazine ring.
Methylsulfonyl piperazine derivatives: Similar piperazine core but different substituents.
Uniqueness: The presence of both the bromophenyl and methylsulfonyl groups on the piperazine ring makes this compound unique and potentially useful in specific applications where these functionalities are required.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity profile make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-20(18,19)16-8-6-15(7-9-16)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGXGOWXVROTHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178504 | |
Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895935-86-1 | |
Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=895935-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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